1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one

Physicochemical profiling Process chemistry Safety assessment

1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one (CAS 71392-17-1) is a synthetic pyrrolidin-2-one (γ-lactam) derivative characterized by an N-benzyl substituent and a geminal hydroxy–methyl pair at the 4-position. With a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol, it functions primarily as a chiral building block or intermediate in medicinal and agrochemical synthesis programs.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 71392-17-1
Cat. No. B3151517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one
CAS71392-17-1
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(C1)CC2=CC=CC=C2)O
InChIInChI=1S/C12H15NO2/c1-12(15)7-11(14)13(9-12)8-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3
InChIKeyLJVCQYFALBFLAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one (CAS 71392-17-1): Core Identity and Structural Class


1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one (CAS 71392-17-1) is a synthetic pyrrolidin-2-one (γ-lactam) derivative characterized by an N-benzyl substituent and a geminal hydroxy–methyl pair at the 4-position [1]. With a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol, it functions primarily as a chiral building block or intermediate in medicinal and agrochemical synthesis programs . Its quaternary C4 stereocenter, combined with the electron-rich benzyl group, imparts steric and electronic properties that are not simultaneously present in simpler N-benzylpyrrolidinones or 4-substituted pyrrolidinones lacking the geminal substitution pattern [1].

Quaternary stereocenter Non-racemizable C4 with geminal hydroxy–methyl motif
Pre-installed N-benzyl Reduces need for protection/deprotection in multi-step synthesis
Steric and electronic profile Electron-rich benzyl combined with hindered tertiary alcohol

Why 1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one Cannot Be Simply Replaced by In-Class Analogs


The critical structural distinction of 71392-17-1 is the simultaneous presence of a tertiary alcohol (4-OH) and a methyl group on the same C4 carbon, alongside an N-benzyl substituent. This creates a unique sterically congested, hydrogen-bond–donating/acceptor motif that is absent in the most common comparator, 1-benzylpyrrolidin-2-one (CAS 5291-77-0), which has an unsubstituted ring, and is only partially present in 1-benzyl-4-hydroxypyrrolidin-2-one (CAS 125370-52-7) or 4-hydroxy-4-methylpyrrolidin-2-one (CAS 53598-98-4), each of which lacks either the methyl or the benzyl group, respectively [1]. Because the gem-dimethyl carbinol unit strongly influences both the compound’s conformational bias and its reactivity (e.g., selective dehydration, directing group effects in C–H functionalization, or chiral auxiliary behavior), substituting a less substituted analog will likely alter the stereochemical outcome or yield in subsequent synthetic steps [2]. In the absence of direct head-to-head performance data, the structural uniqueness alone provides a plausible, class-level rationale for selecting 71392-17-1 when a synthetic route demands the precise steric and electronic properties of this scaffold.

Structural Attribute
Target (71392-17-1)
Simpler Analog
4-Substitution
Geminal OH & CH₃
Unsubstituted ring (1-benzylpyrrolidin-2-one)
N-Substituent
Benzyl present
Lacks N-benzyl (4-hydroxy-4-methylpyrrolidin-2-one)

Direct substitution with less-functionalized analogs may shift conformational bias and reactivity; pre-installed groups may reduce synthetic steps, but head-to-head performance data are not yet available.

Quantitative Differentiation of 1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one from Its Closest Structural Analogs


Calculated Physicochemical Property Differentiation: Density, Boiling Point, and Flash Point Compared to 1-Benzylpyrrolidin-2-one

Predicted physicochemical data reveal substantial differences between the target compound and the unsubstituted analog 1-benzylpyrrolidin-2-one (CAS 5291-77-0). The introduction of the 4-hydroxy-4-methyl group increases molecular weight (205.25 vs. 175.23 g/mol), raises predicted density (1.2±0.1 g/cm³), and dramatically elevates the boiling point (395.5±42.0 °C vs. approximately 320 °C estimated for the unsubstituted analog) . These differences directly impact distillation and purification protocols, as well as safety considerations (flash point 193.0±27.9 °C) .

Physicochemical shift
Class-level inference
Δ Boiling Point ≈ +75 °C
May influence distillation and safety protocols
Predicted values, not experimentally confirmed
Physicochemical profiling Process chemistry Safety assessment

Hydrogen Bond Donor/Acceptor Count and Topological Polar Surface Area (TPSA) Distinction from 1-Benzyl-4-hydroxypyrrolidin-2-one

The target compound contains one hydrogen bond donor (the tertiary alcohol) and two acceptors (the lactam carbonyl and the alcohol oxygen), giving a predicted TPSA of approximately 40.5 Ų [1]. In contrast, 1-benzyl-4-hydroxypyrrolidin-2-one (CAS 125370-52-7) lacks the additional methyl group, which subtly reduces steric shielding of the hydroxyl and may alter the intramolecular hydrogen bonding landscape, although both have the same donor/acceptor count [2]. The presence of the quaternary C4 carbon in the target compound restricts conformational flexibility, potentially leading to a more rigid pharmacophore if the scaffold is used in drug discovery programs.

H-Bond / TPSA profile
Supporting evidence
Identical HBD/HBA/TPSA; extra methyl restricts conformation
Conformational rigidity may affect target binding
Descriptor-based comparison; no binding data
Medicinal chemistry Drug-likeness Permeability prediction

Synthetic Intermediate Utility: Differentiated Reactivity in Nebracetam-Type Synthesis Compared to 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one

Patents and literature describe the use of N-benzyl-4-substituted pyrrolidin-2-ones as key intermediates for nootropic agents like Nebracetam [1]. The target compound, 1-benzyl-4-hydroxy-4-methylpyrrolidin-2-one, offers a tertiary alcohol that can undergo selective elimination to form an exocyclic double bond or be used as a directing group for C–H activation, pathways not feasible with the primary alcohol analog 1-benzyl-4-(hydroxymethyl)pyrrolidin-2-one (CAS 96449-69-3). While no quantitative yield comparison is available in the public domain, the differentiated functional group handling represents a qualitative process advantage [2].

Synthetic utility
Supporting evidence
Tertiary alcohol enables elimination / C–H activation chemistry
Access to chemical space not available from primary alcohol analog
Qualitative comparison; no yield data
Drug synthesis Nebracetam Chiral pool intermediates

Chiral Center Integrity: Comparison of Available Enantiomeric Purity Specifications with 4-Hydroxy-4-methylpyrrolidin-2-one

The target compound is commercially offered as a racemate or, in principle, as single enantiomers. Vendor specifications indicate a typical purity of ≥95% (achiral), with storage at 2–8°C in sealed, dry conditions . The achiral analog 4-hydroxy-4-methylpyrrolidin-2-one (CAS 53598-98-4) lacks the N-benzyl group and thus cannot serve as a direct precursor for N-benzylated bioactive molecules without an additional protection/deprotection sequence, which often results in cumulative yield losses estimated at 10–20% per step in comparable sequences . This class-level estimate, while not specific to the compound, underscores the procurement value of a pre-installed N-benzyl group.

Step economy
Class-level inference
~10–20% yield loss avoided
Pre-installed N-benzyl may reduce total synthetic steps
Estimated from general N-alkylation practice
Chiral building block Enantiomeric purity Asymmetric synthesis

Recommended Application Scenarios for 1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one Based on Differentiating Evidence


Synthesis of Quaternary-Carbon–Containing CNS Drug Candidates (e.g., Nebracetam Analogs)

The quaternary C4 center of 71392-17-1 matches the structural requirements of pyrrolidinone-based nootropic and antidepressant scaffolds described in patent families such as EP2814822 and US 5,149,808 [1]. The pre-installed N-benzyl group and the tertiary alcohol reduce the number of synthetic steps compared to building the scaffold from 4-hydroxy-4-methylpyrrolidin-2-one, thereby improving step economy and potentially overall yield [2].

Chiral Pool and Asymmetric Synthesis Programs Requiring a Configurationally Stable Quaternary Stereocenter

When a synthetic sequence demands a non-racemizable C4 stereocenter, the geminal substitution of 71392-17-1 prevents epimerization during base- or acid-mediated steps, a risk that is present with 1-benzyl-4-hydroxypyrrolidin-2-one analogs [1]. This makes the compound suitable as a chiral auxiliary or advanced intermediate in enantioselective synthesis.

Physicochemical Property Optimization in Early-Stage Medicinal Chemistry

The predicted logP, TPSA, and hydrogen-bonding capacity of 71392-17-1 place it in a favorable region of drug-like chemical space. The additional methyl group, compared to 1-benzyl-4-hydroxypyrrolidin-2-one, may improve metabolic stability at the C4 position by blocking oxidative metabolism, a common issue for unsubstituted hydroxyl-bearing pyrrolidines [1].

Application
Selection Property
Validation Focus
Synthesis of quaternary-carbon-containing CNS research compounds
Pre-installed N-benzyl-4-hydroxy-4-methyl scaffold
Step economy and scaffold integrity
Asymmetric synthesis with configurationally stable center
Non-racemizable quaternary stereocenter
Enantiomeric purity and epimerization risk
Early-stage physicochemical optimization
Conformational rigidity and H-bond profile
Metabolic stability and permeability predictions
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